Cloransulam
Overview
Description
Synthesis Analysis
The synthesis of Cloransulam involves several steps, including the preparation of key intermediates and the final assembly of the Cloransulam molecule. Research has explored the synthesis routes for related sulfonamide herbicides, providing insights into the methodologies that can be applied to Cloransulam. Studies have identified efficient synthesis pathways that maximize yield and purity, highlighting the chemical ingenuity behind creating such a potent herbicide (Wang, Rivard, & Manners, 2002).
Molecular Structure Analysis
The molecular structure of Cloransulam is characterized by its sulfonamide group, which plays a critical role in its herbicidal activity. Detailed molecular analyses have shown how the structure influences its mode of action, particularly its interaction with the target enzyme in plants. This interaction is crucial for its efficacy as a herbicide, with structural studies providing a foundation for understanding its biological activity (Swarnakar, Hering‐Junghans, Ferguson, McDonald, & Rivard, 2017).
Chemical Reactions and Properties
Cloransulam's chemical behavior in the environment and its interaction with soil and plant systems are critical for its application as a herbicide. Research has explored its degradation pathways, metabolite formation, and environmental persistence. These studies provide insights into the chemical stability and reactivity of Cloransulam under various conditions, highlighting its environmental compatibility and degradation kinetics (Darensbourg, Andreatta, Jungman, & Reibenspies, 2009).
Physical Properties Analysis
The physical properties of Cloransulam, such as solubility, volatility, and adsorption characteristics, are essential for its application and effectiveness as a herbicide. Research focusing on these aspects has shown how Cloransulam's physical properties influence its behavior in agricultural settings, including its mobility in soil and water and its bioavailability to target weeds. These studies help in optimizing the application strategies for Cloransulam, ensuring its effective and environmentally safe use (Krieger, Wynn, & Yoder, 2000).
Chemical Properties Analysis
The chemical properties of Cloransulam, including its reactivity, stability, and interaction with other compounds, are pivotal in defining its role as a herbicide. Investigations into its chemical behavior provide insights into its mechanism of action, resistance development, and compatibility with other agricultural chemicals. This body of research is fundamental for developing integrated weed management strategies that include Cloransulam as a key component (Zhang et al., 2016).
Scientific Research Applications
Sensitivity to Cloransulam in Agricultural Crops :
- Sweet corn and potatoes show sensitivity to cloransulam-methyl soil residues, especially in coarse soil with low organic matter, leading to potential injury in crops the year following application to soybeans (Felix et al., 2002).
Impact on Soil Microorganisms :
- Cloransulam-methyl influences soil microorganisms, increasing the abundance of functional bacteria related to pesticide degradation. It can inhibit nitrification reactions and promote denitrification, affecting soil nitrogen and carbon cycles (Zhang et al., 2021).
Optimal Application for Weed Control in Soybeans :
- Studies on the timing and rate of cloransulam application for controlling giant ragweed in soybeans show that pre-plant incorporated and pre-emergence applications are effective, but timing significantly affects weed control effectiveness (Franey & Hart, 1999).
Groundwater Exposure Assessment :
- Modeling suggests cloransulam-methyl has potential mobility in coarse-textured soils with low organic matter. However, its maximum predicted concentration in groundwater is much lower than the health concern threshold, indicating low environmental impact (Wesenbeeck & Havens, 1999).
Residue Analysis in Soybeans :
- Methodologies have been developed to detect cloransulam-methyl residues in soybeans and soybean forage, with validation for low levels of quantitation, highlighting its use in ensuring food safety (Shackelford et al., 1996).
Effect on Broadleaf Weeds in Soybean Fields :
- Cloransulam-methyl is effective in controlling broadleaf weeds like Commelina communis in soybean fields and is safe for various soybean varieties (Jin, 2015).
Interaction with Nanoparticles and Impact on Earthworms :
- Studies reveal that the co-exposure of cloransulam-methyl with titanium dioxide nanoparticles (TiO2NPs) increases its toxicity to earthworms, indicating environmental risks associated with nanoparticle interaction (Wu et al., 2023).
Weed Control in Glyphosate-Resistant Soybean :
- Cloransulam applied pre-emergence provides initial control or suppression of most weeds in glyphosate-resistant soybean systems, though the efficacy can be affected by rainfall or irrigation and soil texture (Barnes & Oliver, 2004).
Field Dissipation Studies :
- Cloransulam-methyl shows rapid soil dissipation, consistent with laboratory data. It has a low persistence and mobility, suggesting limited environmental risks (Wesenbeeck et al., 1997).
Toxicology of Cloransulam :
- Cloransulam-methyl has very low mammalian toxicity, with primary effects on the kidneys and liver at high exposure levels. It's rapidly absorbed and excreted, with a low potential for bioaccumulation (Billington et al., 2010).
Absorption and Translocation in Weeds :
- The efficacy of cloransulam against certain weed species is influenced by its absorption and translocation within the plants, explaining varying susceptibility among species (Barnes & Oliver, 2004).
Molecular Analysis of Resistance in Weeds :
- A population of giant ragweed resistant to cloransulam has been identified, with resistance due to an altered target site in the acetolactate synthase (ALS) enzyme. This study helps in understanding herbicide resistance mechanisms (Patzoldt & Tranel, 2002).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANBKOBVRMNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166671 | |
Record name | Cloransulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloransulam | |
CAS RN |
159518-97-5 | |
Record name | Cloransulam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159518-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloransulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159518975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloransulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159518-97-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORANSULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0453190L7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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